REACTION_CXSMILES
|
[C:1]([N:8]([CH2:10][C:11]([OH:13])=O)[CH3:9])([O:3][C:4]([CH3:7])([CH3:6])[CH3:5])=[O:2].CN1CCOCC1.Cl.[CH3:22][O:23][C:24](=[O:27])[CH2:25][NH2:26]>C(Cl)Cl>[CH3:22][O:23][C:24](=[O:27])[CH2:25][NH:26][C:11](=[O:13])[CH2:10][N:8]([C:1]([O:3][C:4]([CH3:5])([CH3:6])[CH3:7])=[O:2])[CH3:9] |f:2.3|
|
Name
|
|
Quantity
|
9 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OC(C)(C)C)N(C)CC(=O)O
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4.8 g
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
7.19 g
|
Type
|
reactant
|
Smiles
|
Cl.COC(CN)=O
|
Name
|
|
Quantity
|
5.76 g
|
Type
|
reactant
|
Smiles
|
CN1CCOCC1
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Type
|
CUSTOM
|
Details
|
The reaction was stirred at −10° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
|
FILTRATION
|
Details
|
After 4h at room temperature, the reaction was filtered
|
Type
|
WASH
|
Details
|
washed with salt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
1 h |
Name
|
|
Type
|
|
Smiles
|
COC(CNC(CN(C)C(=O)OC(C)(C)C)=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |